
1-Hydroxy-3,3-dimethylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3,3-dimethylpentan-2-one is an organic compound with the molecular formula C7H14O2 It is a ketone with a hydroxyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,3-dimethylpentan-2-one can be synthesized through several methods. One common method involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol, which is then oxidized to form this compound . Another method involves the reaction of formaldehyde with diethyl ketone in the presence of water and a basic component .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-3,3-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products:
Oxidation: The major product is 3,3-dimethylpentane-2,4-dione.
Reduction: The major product is 3,3-dimethylpentan-2-ol.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions. For example, in photolysis reactions, the compound undergoes radical reactions leading to the formation of various products .
Comparaison Avec Des Composés Similaires
3,3-Dimethylpentan-2-ol: This compound is structurally similar but lacks the hydroxyl group on the second carbon.
3,3-Dimethylpentane: This compound is a hydrocarbon with a similar carbon skeleton but lacks functional groups.
Uniqueness: 1-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
1-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)6(9)5-8/h8H,4-5H2,1-3H3 |
Clé InChI |
JZWFGEYTWRCIHV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
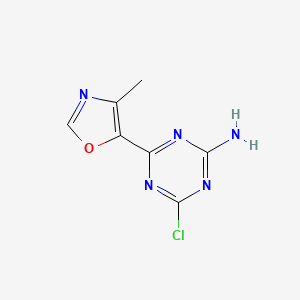
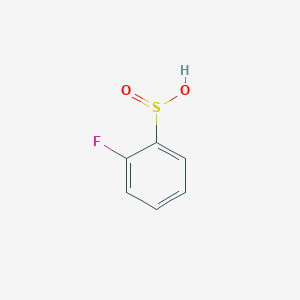
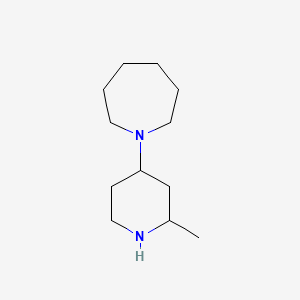

![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
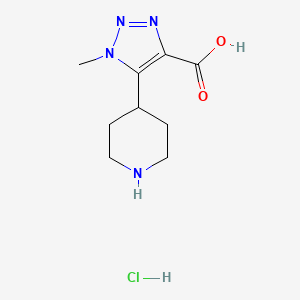
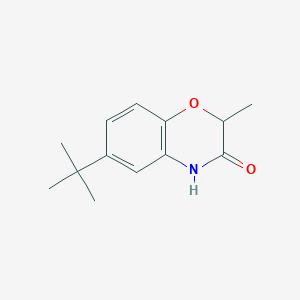
![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
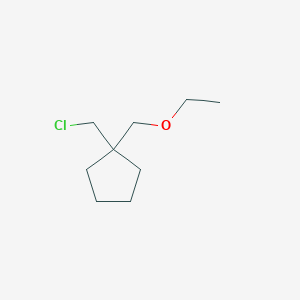
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
